molecular formula C15H20N2 B2983796 7-ethyl-3-(piperidin-4-yl)-1H-indole CAS No. 194036-40-3

7-ethyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B2983796
CAS No.: 194036-40-3
M. Wt: 228.339
InChI Key: UNCXOQBRFONUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-3-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to 7-ethyl-3-(piperidin-4-yl)-1H-indole, specifically 3-amino alkylated indoles, have been studied for their ability to inhibit corrosion of mild steel in HCl solutions. These studies revealed that compounds with cyclic amino groups, including those with a piperidine ring, exhibit higher inhibition efficiency. This suggests potential applications in protecting metal surfaces against corrosive environments (Verma et al., 2016).

Chemical Analysis and Detection

In the field of analytical chemistry, derivatives of this compound have been utilized. Specifically, methods involving the preparation of pentafluorobenzyl esters of indole-3-acetic acid, using compounds like N-ethyl-piperidine, have been developed for sensitive gas chromatography and mass spectrometry analyses. This demonstrates the role of these compounds in enhancing the detection of plant hormones (Epstein & Cohen, 1981).

Pharmaceutical Research

In pharmaceutical research, various indole derivatives, including those similar to this compound, have been explored for their therapeutic potential. For instance, allosteric modulation of the cannabinoid CB1 receptor has been studied using related compounds. This highlights the potential of such molecules in developing new treatments targeting the endocannabinoid system (Price et al., 2005).

Antimalarial Research

Compounds structurally similar to this compound have been synthesized and evaluated for antimalarial activity. These studies contribute to the discovery of new antimalarial drugs, showcasing the role of indole derivatives in medicinal chemistry (Santos et al., 2015).

Properties

IUPAC Name

7-ethyl-3-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-11-4-3-5-13-14(10-17-15(11)13)12-6-8-16-9-7-12/h3-5,10,12,16-17H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXOQBRFONUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194036-40-3
Record name 7-ethyl-3-(piperidin-4-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.